Ladostigil hydrochloride

Description

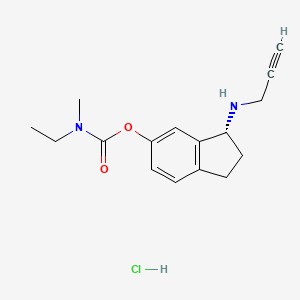

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H21ClN2O2 |

|---|---|

Molecular Weight |

308.80 g/mol |

IUPAC Name |

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate;hydrochloride |

InChI |

InChI=1S/C16H20N2O2.ClH/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2;/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3;1H/t15-;/m1./s1 |

InChI Key |

PGISQOONVUOMIG-XFULWGLBSA-N |

Isomeric SMILES |

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1.Cl |

Canonical SMILES |

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Ladostigil hydrochloride mechanism of action in neurodegeneration

An In-depth Technical Guide on the Core Mechanism of Action of Ladostigil Hydrochloride in Neurodegeneration

Introduction

This compound, chemically known as [(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate], is a multimodal drug candidate developed for the treatment of neurodegenerative disorders, particularly Alzheimer's disease (AD) and Lewy Body disease, often co-morbid with depression and extrapyramidal symptoms.[1][2][3] It was rationally designed by combining the pharmacophores of two existing drugs: the propargylamine moiety of rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor, and the carbamate moiety of rivastigmine, a cholinesterase (ChE) inhibitor.[4] This design confers a dual enzymatic inhibitory profile alongside potent, independent neuroprotective activities. This document provides a detailed technical overview of Ladostigil's mechanism of action, focusing on its enzymatic inhibition, modulation of key signaling pathways, and its impact on neuroinflammation and oxidative stress.

Core Mechanism 1: Dual and Brain-Selective Enzyme Inhibition

Ladostigil's primary pharmacological action is the inhibition of two key enzyme systems implicated in the pathology of neurodegenerative diseases: cholinesterases and monoamine oxidases.

Cholinesterase (AChE and BuChE) Inhibition

Ladostigil, through its major metabolite R-MCPAI (6-(N-methyl carbamyloxy)-1(R)-aminoindan hydrochloride), acts as a pseudo-reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5][6][7] This inhibition increases the synaptic availability of acetylcholine, a neurotransmitter crucial for cognitive function that is depleted in AD.[7] A unique characteristic of Ladostigil is its self-limiting inhibition of AChE, which does not exceed a maximum of 50-55%, even with increasing doses.[5] This ceiling effect is attributed to the rapid formation and fast hydrolysis of the enzyme-metabolite complex, which may contribute to a lower incidence of peripheral cholinergic side effects compared to other ChE inhibitors.[4][5] In rodent models, oral administration of Ladostigil at doses of 35-100 µmoles/kg resulted in 25-40% inhibition of brain ChE.[4][8]

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

The propargylamine moiety of Ladostigil is responsible for its irreversible inhibition of MAO-A and MAO-B.[9] This activity is primarily attributed to its metabolite R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate).[6] A critical feature of Ladostigil is its brain-selective MAO inhibition, with minimal effect on MAO enzymes in the liver and intestine.[1][8][10][11] This selectivity significantly reduces the risk of the "cheese effect" (a hypertensive crisis caused by tyramine consumption) associated with non-selective, irreversible MAO inhibitors.[1][8][11] By inhibiting MAO-A and MAO-B in the brain, Ladostigil increases the levels of key neurotransmitters such as dopamine, serotonin, and noradrenaline, which can alleviate depressive symptoms often seen in dementia patients.[4]

References

- 1. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cholinesterase inhibitors as Alzheimer's therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ladostigil / TV3326 the a neuroprotective cholinesterase-monoamine oxidase inhibitor [rasagiline.com]

- 9. article.imrpress.com [article.imrpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Ladostigil: A Novel Multimodal Neuroprotective Drug with Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers Disease Treatment | Bentham Science [eurekaselect.com]

Investigating the Antioxidant Properties of Ladostigil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladostigil hydrochloride is a multimodal drug initially developed for Alzheimer's disease, possessing both cholinesterase and brain-selective monoamine oxidase (MAO)-A and -B inhibitory activities.[1][2][3] Beyond its primary targets, a significant body of research has highlighted its potent antioxidant and neuroprotective properties. This technical guide provides an in-depth overview of the antioxidant characteristics of Ladostigil, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. The aim is to equip researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic applications of Ladostigil in conditions associated with oxidative stress.

Core Antioxidant Mechanisms

Ladostigil exerts its antioxidant effects through a combination of direct and indirect mechanisms, including the modulation of endogenous antioxidant defense systems and the regulation of key signaling pathways involved in cellular stress responses.

Direct Radical Scavenging and Attenuation of Oxidative Stress

In vitro studies have demonstrated that Ladostigil can directly attenuate oxidative stress induced by various agents. In human neuroblastoma SH-SY5Y cells, pre-incubation with Ladostigil has been shown to significantly reduce the levels of reactive oxygen species (ROS) and protect against cell death caused by stressors like hydrogen peroxide (H₂O₂) and 3-morpholinosydnonimine (Sin1).[1][4][5]

Upregulation of Antioxidant Enzymes

A crucial aspect of Ladostigil's antioxidant activity is its ability to enhance the expression and activity of endogenous antioxidant enzymes.[6][7] This includes key enzymes responsible for detoxifying ROS and maintaining cellular redox homeostasis, such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GPx).

Modulation of Signaling Pathways

Ladostigil's neuroprotective and antioxidant effects are intricately linked to its ability to modulate critical intracellular signaling pathways. Notably, it has been shown to activate pro-survival pathways like the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][8] Furthermore, Ladostigil can suppress inflammatory responses by inhibiting the nuclear translocation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory genes.[9]

Quantitative Data Summary

The following tables summarize the quantitative findings from various studies investigating the antioxidant properties of Ladostigil.

| Parameter | Cell/Animal Model | Stressor | Ladostigil Concentration/Dose | Key Finding | Citation |

| Cell Viability (MTT Assay) | SH-SY5Y neuroblastoma | Sin1 | 5.4 µM | Increased cell viability in the presence of Sin1. | [1] |

| IC50 | SH-SY5Y neuroblastoma | Sin1 | 5.4 µM | The IC50 for Sin1-induced cell death increased from 247.0 µM to 350.4 µM in the presence of Ladostigil. | [10] |

| Oxidative State (roGFP sensor) | SH-SY5Y neuroblastoma | H₂O₂ (80 µM) | 5.4 µM | Reduced the fraction of oxidized cells to 87% of the H₂O₂-treated group. | [1] |

| Antioxidant Enzyme mRNA Expression (qPCR) | SH-SY5Y neuroblastoma | Sin1 (50 µM) | High concentration | Reduced the Sin1-induced expression of Sod1, Sod2, and Gpx1 by ~50-60% of the maximal induced level. | [11][12] |

| Nrf2 mRNA Expression (qPCR) | SH-SY5Y neuroblastoma | Sin1 (50 µM) | High concentration | Reduced the Sin1-induced expression of Nfe2l2 (Nrf2). | [11][12] |

| Antioxidant Enzyme Activity | SH-SY5Y neuroblastoma | H₂O₂ | 10⁻⁶ - 10 µM | Dose-dependently increased the activity of catalase and glutathione reductase. | [7] |

| Gliosis and Nitrotyrosine Immunoreactivity | Rat brain | STZ (icv) | 1 mg/kg/day (oral) | Prevented the increase in activated microglia and astrocytes and nitrotyrosine immunoreactivity. | [13] |

| Pro-inflammatory Cytokine Release (NO) | Mouse microglial cells | LPS | 1 nM - 1 µM | Inhibited nitric oxide release by up to 35-40%. | [9] |

| TNF-α and IL-1β mRNA | Mouse microglial cells | LPS | 10 nM | Reduced TNF-α mRNA and protein by 25-35% and IL-1β mRNA by 20-35%. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of Ladostigil's antioxidant properties.

Induction of Oxidative Stress in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Minimum Essential Medium (MEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Ladostigil Pre-treatment: this compound is dissolved in sterile water to prepare a stock solution. Cells are pre-incubated with the desired concentration of Ladostigil (e.g., 5.4 µM) for 2 hours prior to the addition of the oxidative stressor.

-

Induction of Oxidative Stress:

-

Acute Oxidative Stress (H₂O₂): A fresh solution of hydrogen peroxide is prepared in serum-free medium. After the 2-hour Ladostigil pre-incubation, the medium is replaced with the H₂O₂-containing medium (e.g., 80 µM) for a specified duration (e.g., 3 hours).

-

Chronic Oxidative Stress (Sin1): 3-morpholinosydnonimine (Sin1) is added directly to the cell culture medium to the desired final concentration (e.g., 50-300 µM) and incubated for the specified time (e.g., 24 hours).

-

Measurement of Cell Viability (MTT Assay)

-

Procedure: Following treatment with Ladostigil and the oxidative stressor, the culture medium is removed. A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (0.5 mg/mL in serum-free medium) is added to each well and incubated for 3-4 hours at 37°C. The MTT solution is then removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control cells.

Quantification of Intracellular ROS (roGFP Biosensor and Flow Cytometry)

-

Transfection: SH-SY5Y cells are transfected with plasmids encoding redox-sensitive green fluorescent proteins (roGFP) targeted to the cytoplasm or mitochondria using a suitable transfection reagent.

-

Treatment and Staining: After 24-48 hours, the transfected cells are pre-treated with Ladostigil and then exposed to the oxidative stressor.

-

Flow Cytometry: Cells are harvested, washed with PBS, and analyzed on a flow cytometer. The roGFP fluorescence is excited at two wavelengths (e.g., 405 nm and 488 nm), and the ratio of emissions is calculated to determine the redox state of the cells. An increase in the 405/488 nm ratio indicates a more oxidized state.

Analysis of Antioxidant Enzyme mRNA Expression (Quantitative Real-Time PCR)

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated and control cells using a suitable RNA isolation kit. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qPCR: Quantitative real-time PCR is performed using gene-specific primers for the antioxidant enzymes of interest (e.g., SOD1, SOD2, GPX1, NQO1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization. The reaction is run on a real-time PCR system.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

Western Blot Analysis of Signaling Proteins (PKC, MAPK)

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the phosphorylated and total forms of the signaling proteins of interest (e.g., p-PKC, PKC, p-ERK, ERK). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of phosphorylated to total protein is calculated.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Seeding and Treatment: Microglial cells are seeded on coverslips and treated with Ladostigil followed by an inflammatory stimulus (e.g., lipopolysaccharide - LPS).

-

Immunostaining: Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB. After washing, cells are incubated with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).

-

Microscopy and Analysis: The coverslips are mounted on slides and imaged using a fluorescence microscope. The nuclear and cytoplasmic fluorescence intensity of NF-κB p65 is quantified to determine the extent of nuclear translocation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Ladostigil and the general workflows of the experimental protocols described above.

Caption: Signaling pathways modulated by Ladostigil in response to oxidative stress.

Caption: Experimental workflow for measuring intracellular ROS using a fluorescent biosensor.

Caption: Experimental workflow for the NF-κB nuclear translocation assay.

Conclusion

This compound demonstrates significant antioxidant properties that extend beyond its primary pharmacological targets. Through the direct scavenging of reactive oxygen species, upregulation of endogenous antioxidant enzymes, and modulation of key signaling pathways such as PKC, MAPK, and NF-κB, Ladostigil offers a multi-faceted approach to combating oxidative stress. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further explore the therapeutic potential of Ladostigil in neurodegenerative diseases and other conditions where oxidative damage plays a pathogenic role. Future research should continue to elucidate the intricate molecular mechanisms underlying its antioxidant effects to optimize its clinical application.

References

- 1. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. Oxidative Stress and Its Modulation by Ladostigil Alter the Expression of Abundant Long Non-Coding RNAs in SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Ladostigil prevents gliosis, oxidative-nitrative stress and memory deficits induced by intracerebroventricular injection of streptozotocin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ladostigil Hydrochloride's Effect on Microglial Activation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the mechanisms through which ladostigil hydrochloride modulates microglial activation, a key process in neuroinflammation and neurodegeneration. It synthesizes findings from preclinical studies to offer a comprehensive overview for the scientific community.

Executive Summary

Microglial activation is a hallmark of neuroinflammation in the aging brain and in neurodegenerative diseases like Alzheimer's. Ladostigil, a novel neuroprotective agent, has demonstrated significant immunomodulatory and anti-inflammatory properties by attenuating this activation. Originally developed as a dual cholinesterase (ChE) and brain-selective monoamine oxidase (MAO) inhibitor, its effects on microglia occur at concentrations far below those required for enzyme inhibition.[1][2] This guide details the cellular mechanisms, signaling pathways, and experimental evidence supporting ladostigil's role in reducing microglial-mediated inflammation, thereby highlighting its therapeutic potential in slowing the progression of neurodegenerative conditions.[2]

Mechanism of Action on Microglia

Ladostigil exerts its anti-inflammatory effects primarily by suppressing the release of pro-inflammatory cytokines and nitric oxide (NO) from activated microglia.[3][4] This is achieved through the modulation of key intracellular signaling pathways that are central to the inflammatory response. In vitro studies using primary microglial cultures have shown that ladostigil and its active metabolites inhibit the nuclear translocation of NF-κB and the phosphorylation of p38 and ERK1/2 mitogen-activated protein kinases (MAPKs).[4][5]

More recent findings have elucidated a more detailed mechanism involving the regulation of immune-modulating proteins. Ladostigil has been shown to upregulate TNF alpha-induced protein 3 (TNFaIP3, also known as A20), a protein that terminates NF-κB activation in response to inflammatory stimuli like LPS.[6][7] Concurrently, it decreases the expression and nuclear translocation of Early Growth Response Protein 1 (Egr1), a transcription factor implicated in cytokine release.[6][7] By restoring the balance of these signaling molecules, ladostigil effectively dampens the inflammatory cascade in activated microglia.[6][8]

Quantitative Data on Ladostigil's Effects

The following tables summarize the key quantitative findings from preclinical studies on ladostigil.

Table 1: In Vivo Effects of Ladostigil in Aged Rats

| Parameter | Ladostigil Dose | Duration | Key Finding(s) | Brain Region(s) | Reference(s) |

|---|---|---|---|---|---|

| Microglial Activation | 1 mg/kg/day | 6 months | Prevents age-related increase in activated microglia. | Hippocampus, White Matter | [2] |

| (CD11b expression) | 1 mg/kg/day | 6 months | Reduction in CD11b expression. | Fornix, Parietal Cortex | [9][10] |

| Enzyme Inhibition | 8.5 mg/kg/day | Chronic | ~30% ChE inhibition; 55-59% MAO-A & B inhibition. | Brain | [9][10] |

| Memory Deficits | 1 mg/kg/day | 6 months | Prevents development of age-related spatial memory deficits. | - | [2][3] |

| Gene Expression | 1 mg/kg/day | 6 months | Decreased gene expression of IL-1β, IL-6, and TNF-α. | Parietal Cortex |[4] |

Table 2: In Vitro Effects of Ladostigil on Activated Microglia

| Parameter | Ladostigil Conc. | Stimulus | Key Finding(s) | Reference(s) |

|---|---|---|---|---|

| NO Release | 1 nM - 1 µM | LPS | Inhibition of NO release by 35-40%. | [3][4] |

| Pro-inflammatory Cytokines | 1 x 10⁻¹¹ M | LPS + BzATP | ~50% reduction in IL-1β and IL-6 secretion. | [6][7][11] |

| TNF-α Expression | 10 nM | LPS | 25-35% reduction in TNF-α mRNA and protein. | [3][4] |

| IL-1β & iNOS mRNA | 10 nM | LPS | 20-35% reduction in IL-1β and iNOS mRNA. | [3][4] |

| Egr1 Protein | - | LPS + BzATP | Significant decrease in Egr1 protein in the nucleus. | [5][6] |

| TNFaIP3 Protein | 1 x 10⁻¹⁰ M | LPS + BzATP | Significant increase in TNFaIP3 protein in the cytoplasm. |[5][6] |

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathways and experimental procedures provide a clearer understanding of ladostigil's action and the methods used to study it.

Caption: Ladostigil's anti-inflammatory signaling pathway in microglia.

Caption: In vitro experimental workflow for studying ladostigil's effects.

Experimental Protocols

In Vivo Study: Chronic Ladostigil Administration in Aged Rats

-

Animal Model: Male Wistar rats, aged 16 months at the start of the study.[2][3]

-

Drug Administration: Ladostigil was administered orally at doses of 1 mg/kg/day or 8.5 mg/kg/day for a period of 6 months.[3][9] A control group received a vehicle.

-

Behavioral Testing: To assess cognitive function, spatial memory was evaluated using the Morris Water Maze test.[10] Novel Object Recognition (NOR) tests were also employed.[9][10]

-

Tissue Collection and Preparation: Following the treatment period, rats were euthanized, and brains were collected. For immunohistochemistry, brains were fixed, cryoprotected, and sectioned. For molecular analysis, specific brain regions like the parietal cortex and hippocampus were dissected and flash-frozen.[4]

-

Immunohistochemistry: Brain sections were stained with antibodies against microglial activation markers, primarily CD11b, to quantify the extent of gliosis. Microglial morphology was also assessed to distinguish between ramified (resting) and amoeboid (activated) states.[2][9]

-

Gene Expression Analysis: RNA was extracted from dissected brain tissue. The expression levels of pro-inflammatory cytokine genes (TNF-α, IL-1β, IL-6) and iNOS were quantified using quantitative real-time PCR (qPCR).[4]

In Vitro Study: Primary Microglial Cell Culture

-

Cell Isolation and Culture: Primary microglial cells were isolated from the cerebral cortices of neonatal (1-3 day old) Balb/C mice.[6] Mixed glial cultures were established and grown until confluent, after which microglia were separated and plated for experiments.

-

Cell Treatment: Microglial cultures were pre-incubated with varying concentrations of ladostigil (e.g., 1 nM to 1 µM) for a specified time before being stimulated.[4]

-

Microglial Activation: Cells were activated using lipopolysaccharide (LPS, e.g., 0.75 µg/mL) to stimulate an inflammatory response.[4][6] In some experiments, benzoyl ATP (BzATP) was co-administered to activate the P2X7 receptor and robustly induce the secretion of IL-1β.[5][6]

-

Cytokine Secretion Measurement: The concentration of secreted proteins like TNF-α, IL-1β, and IL-6 in the culture supernatant was measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[6]

-

Nitric Oxide (NO) Measurement: The production of NO was quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[4]

-

Signaling Pathway Analysis:

-

Western Blotting: To analyze the phosphorylation state of MAPK pathway proteins (p38, ERK1/2) and the degradation of IκB-α (an inhibitor of NF-κB), cell lysates were collected and subjected to Western blot analysis using phospho-specific antibodies.[4]

-

Immunocytochemistry (ICC): The subcellular localization of proteins was visualized using ICC. This was particularly used to assess the nuclear translocation of the p65 subunit of NF-κB and Egr1, and the cytoplasmic levels of TNFaIP3.[4][6] Cells were fixed, permeabilized, and stained with specific primary antibodies, followed by fluorescently labeled secondary antibodies and confocal microscopy.[5]

-

-

RNA Sequencing (RNA-seq): For a global analysis of gene expression changes, total RNA was extracted from treated and control microglia and subjected to RNA sequencing to identify differentially expressed genes.[5][6]

Conclusion and Future Directions

The evidence strongly indicates that this compound effectively mitigates microglial activation through a multi-pronged mechanism that includes the suppression of pro-inflammatory signaling pathways (NF-κB, MAPK) and the modulation of key immune-regulatory proteins (TNFaIP3, Egr1). These actions are observed both in vivo in aging animal models, where ladostigil prevents cognitive decline and reduces gliosis, and in vitro in primary microglial cultures.[2][6][9]

The ability of ladostigil to exert these anti-inflammatory and neuroprotective effects at low concentrations, independent of its enzyme-inhibiting activities, makes it a promising candidate for long-term therapeutic intervention in neurodegenerative diseases.[1] Future research should focus on further delineating the downstream effects of TNFaIP3 upregulation and Egr1 downregulation in microglia and exploring the potential synergistic effects of ladostigil with other therapeutic agents targeting different aspects of neurodegenerative pathology.

References

- 1. Low-dose ladostigil for mild cognitive impairment: A phase 2 placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory effects of ladostigil and its metabolites in aged rat brain and in microglial cells. | Sigma-Aldrich [sigmaaldrich.com]

- 5. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 [mdpi.com]

- 6. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Multifaceted Pharmacodynamics of Ladostigil Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladostigil hydrochloride, a novel multimodal drug candidate, has garnered significant interest for its potential therapeutic applications in neurodegenerative disorders, particularly Alzheimer's disease. Its pharmacodynamic profile is characterized by a dual inhibitory action on cholinesterase (ChE) and brain-selective monoamine oxidase (MAO), coupled with robust neuroprotective effects. This technical guide provides an in-depth exploration of the core pharmacodynamics of Ladostigil, presenting quantitative data in structured tables, detailing experimental protocols for key preclinical studies, and visualizing complex signaling pathways and experimental workflows using Graphviz diagrams.

Core Pharmacodynamic Mechanisms

Ladostigil ([(N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate] hydrochloride) is a chimeric molecule designed to concurrently address multiple pathological cascades implicated in neurodegeneration.[1][2] Its primary mechanisms of action are:

-

Cholinesterase Inhibition: Ladostigil acts as a pseudo-reversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the synaptic availability of acetylcholine. This action is aimed at ameliorating the cholinergic deficit observed in Alzheimer's disease.[3][4]

-

Brain-Selective Monoamine Oxidase (MAO) Inhibition: The propargylamine moiety of Ladostigil confers irreversible inhibitory activity against both MAO-A and MAO-B, with a notable selectivity for the brain over peripheral tissues.[1][2] This brain-selective action is intended to increase the levels of monoaminergic neurotransmitters (dopamine, serotonin, and norepinephrine), which may contribute to antidepressant and anti-parkinsonian effects, while minimizing the risk of the "cheese effect" associated with peripheral MAO-A inhibition.[1][5]

-

Neuroprotection: Beyond its enzymatic inhibition, Ladostigil exhibits a range of neuroprotective properties, including anti-apoptotic effects, regulation of amyloid precursor protein (APP) processing, and modulation of key intracellular signaling pathways.[1][2][6]

Quantitative Pharmacodynamic Data

The following tables summarize the key quantitative data on the pharmacodynamic effects of this compound from preclinical studies.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | IC50 Value (µM) | Source |

| Acetylcholinesterase (AChE) | 31.8 | [1] |

| Monoamine Oxidase B (MAO-B) | 37.1 | [1] |

Table 2: In Vivo Enzyme Inhibition in Rats

| Dose | Route | Duration | Brain Region | % Inhibition (ChE) | % Inhibition (MAO-A) | % Inhibition (MAO-B) | Source |

| 52 mg/kg/day | Oral | 21 days | Striatum | ~50% | >90% | >90% | [2] |

| 8.5 mg/kg/day | Oral | Chronic | Brain | ~30% | 55-59% | 55-59% | [6] |

| 1 mg/kg/day | Oral | Chronic | Brain | No significant inhibition | No significant inhibition | No significant inhibition | [6] |

Table 3: In Vivo Neuroprotective and Behavioral Effects in Rats

| Model | Ladostigil Dose | Effect | Source |

| Scopolamine-induced memory impairment | 12-35 mg/kg (oral) | Antagonized spatial memory impairments | [3] |

| Intracerebroventricular (ICV) streptozotocin | 1 mg/kg/day (oral) | Prevented gliosis, oxidative-nitrative stress, and memory deficits | [7] |

| Forced swim test | Not specified | Antidepressant-like activity | [4] |

Key Signaling Pathways

Ladostigil's neuroprotective effects are mediated through the modulation of several critical intracellular signaling pathways.

Pro-Survival and Anti-Apoptotic Pathways

Ladostigil promotes neuronal survival by activating pro-survival signaling cascades and inhibiting apoptotic pathways. This involves the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Furthermore, it regulates the expression of the Bcl-2 family of proteins, leading to a decrease in the pro-apoptotic proteins Bad and Bax and an increase in the anti-apoptotic protein Bcl-2.[1]

Amyloid Precursor Protein (APP) Processing Pathway

Ladostigil has been shown to modulate the processing of APP, favoring the non-amyloidogenic pathway.[1][2] It stimulates the activity of α-secretase, which cleaves APP within the amyloid-β (Aβ) domain, thereby precluding the formation of the neurotoxic Aβ peptide. This effect is believed to be mediated, at least in part, through the activation of PKC.[1]

Experimental Protocols

The following sections provide detailed methodologies for key preclinical experiments cited in the study of Ladostigil's pharmacodynamics.

In Vivo Model: Scopolamine-Induced Memory Impairment in Rats

This model is used to assess the pro-cognitive effects of compounds by reversing the memory deficits induced by the muscarinic receptor antagonist, scopolamine.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent effects of ladostigil on microglial activation and cognition in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Propargylamine Moiety in Ladostigil's Neuroprotective Mechanisms

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ladostigil, or (N-propargyl-(3R) aminoindan-5yl)-ethyl methyl carbamate, is a multimodal drug developed for the potential treatment of Alzheimer's Disease (AD), Lewy Body disease, and dementia co-morbid with extrapyramidal disorders.[1][2] It was rationally designed by combining the pharmacophore of the cholinesterase inhibitor rivastigmine with that of the monoamine oxidase (MAO) inhibitor rasagiline.[3][4] While its dual inhibitory actions on cholinesterase and MAO are significant, a substantial body of evidence indicates that the neuroprotective effects of Ladostigil are intrinsically linked to its N-propargylamine moiety, often independent of MAO inhibition.[5][6] This technical guide provides an in-depth analysis of the molecular mechanisms through which the propargylamine functional group confers neuroprotection, supported by experimental data and detailed signaling pathways.

The Propargylamine Moiety: Beyond Monoamine Oxidase Inhibition

A critical finding in understanding Ladostigil's neuroprotective action is that it is not solely dependent on its MAO-inhibitory function.[5][6] This was demonstrated by comparing Ladostigil to its S-isomer, TV3279, which is a cholinesterase inhibitor but lacks MAO inhibitory activity. Studies showed that TV3279 exerted similar neuroprotective properties and regulated Amyloid Precursor Protein (APP) processing, indicating that these crucial effects are independent of MAO inhibition.[3] The neuroprotective activity is instead associated with an intrinsic pharmacological action of the propargylamine group itself.[5][7] This moiety is responsible for a cascade of anti-apoptotic and pro-survival signals that protect neurons from various insults.[6][8]

Core Neuroprotective Mechanisms

The propargylamine moiety of Ladostigil orchestrates a multi-faceted neuroprotective strategy involving anti-apoptotic signaling, modulation of APP processing, upregulation of neurotrophic factors, and antioxidant effects.

1. Anti-Apoptotic and Pro-Survival Signaling

Ladostigil demonstrates potent anti-apoptotic activity by intervening at key points in the cell death cascade. This action is primarily attributed to the propargylamine moiety.[7][8]

-

Regulation of the Bcl-2 Protein Family: The drug modulates the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. It has been shown to induce the expression of the anti-apoptotic protein Bcl-2 while reducing the levels of the pro-apoptotic proteins Bad and Bax.[3][5]

-

Inhibition of Caspase-3 Activation: By shifting the balance of Bcl-2 family proteins, Ladostigil prevents the activation of caspase-3, a key executioner enzyme in the apoptotic pathway.[3][5]

-

Mitochondrial Stabilization: The propargylamine group helps to prevent the fall in mitochondrial membrane potential, a critical event that often initiates the apoptotic cascade.[7][9][10]

2. Modulation of Amyloid Precursor Protein (APP) Processing

A key pathological hallmark of Alzheimer's disease is the amyloidogenic processing of APP. The propargylamine moiety in Ladostigil favorably shifts this process towards the non-amyloidogenic pathway.

-

Stimulation of the α-Secretase Pathway: Ladostigil stimulates the non-amyloidogenic α-secretase proteolytic pathway, leading to the release of the neuroprotective soluble APP alpha (sAPPα).[3][11]

-

Activation of PKC and MAPK Signaling: This effect on APP processing is not due to direct enzyme inhibition but occurs through the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][3][10][11] Activation of these kinases promotes the α-secretase cleavage of APP.[11]

-

Reduction of Holo-APP: In apoptotic models, Ladostigil has been found to markedly decrease the levels of holo-APP protein without altering APP mRNA levels, suggesting a post-transcriptional regulatory mechanism.[3]

3. Upregulation of Neurotrophic Factors

Ladostigil and its parent compound rasagiline have been shown to enhance the expression of key neurotrophic factors, a mechanism linked to the propargylamine moiety.[12]

-

Increased BDNF and GDNF: The drug enhances the expression levels of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF).[12] These factors are crucial for neuronal survival, differentiation, and synaptic plasticity.[12][13][14]

-

Activation of Survival Pathways: The induction of these neurotrophic factors is associated with the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) and MAPK cell signaling and survival pathways, which in turn suppress apoptosis and promote neurorescue.[12]

4. Antioxidant and Anti-inflammatory Effects

The propargylamine moiety also contributes to Ladostigil's ability to counteract oxidative stress and neuroinflammation, two processes heavily implicated in neurodegeneration.

-

Reduction of Oxidative Stress: Ladostigil dose-dependently increases cell viability and decreases the production of intracellular reactive oxygen species (ROS) in cells exposed to oxidative insults like hydrogen peroxide (H₂O₂).[15][16]

-

Upregulation of Antioxidant Enzymes: It significantly upregulates the mRNA levels and activity of several antioxidant enzymes, including catalase, NAD(P)H quinone oxidoreductase 1 (NQO1), peroxiredoxin 1 (Prx 1), glutathione peroxidase (GSHPX-P), and glutathione S-transferase (GST).[15][16]

-

Attenuation of Neuroinflammation: Chronic treatment with Ladostigil in aged rats prevents the age-related increase in activated microglia and astrocytes.[17] It also reduces the secretion of pro-inflammatory cytokines like TNF-α and IL-1β from activated microglia, partly by reducing the nuclear translocation of NF-κB and the phosphorylation of ERK1/2 and p38.[18][19]

Data Presentation: Summary of Quantitative Findings

The following tables summarize the key quantitative data from preclinical studies on Ladostigil, highlighting the role of its propargylamine moiety.

Table 1: In Vitro Neuroprotective and Antioxidant Effects of Ladostigil

| Parameter | Cell Line | Condition/Stress Inducer | Ladostigil Concentration | Effect | Reference |

| Caspase-3 Inhibition | SK-N-SH | Apoptosis Induction | IC₅₀ = 1.05 µM | Dose-dependent decrease in cell death | [3] |

| Cell Viability | SH-SY5Y | H₂O₂ | 1 µM | Increased cell viability | [16] |

| Cell Viability | SH-SY5Y | H₂O₂ | 10⁻⁶ - 10 µM | Dose-dependent increase in cell viability | [15] |

| Oxidative State | SH-SY5Y | H₂O₂ (80 µM) | 5.4 µM | Significant reduction in oxidized cells (to 87% of unexposed) | [20] |

| ROS Production | SH-SY5Y | H₂O₂ | 1 µM | Decrease in intracellular ROS | [16] |

| Antioxidant Gene Expression | SH-SY5Y | Sin1 | High Concentration | ~50-60% reduction of Sin1-induced Sod1, Sod2, Gpx1 levels | [20] |

Table 2: In Vivo Effects of Ladostigil

| Parameter | Animal Model | Ladostigil Treatment | Effect | Reference |

| Antioxidant Enzyme mRNA | Aged Rat Hippocampus | 1 mg/kg/day for 30 days | Marked upregulation of GSHPX-P, GST, G6PD | [16] |

| Glial Activation | Aged Rats (16-month-old) | 1 mg/kg/day for 6 months | Prevented age-related increase in activated astrocytes and microglia | [17] |

| Spatial Memory | Aged Rats | 1 mg/kg/day for 6 months | Improved spatial memory | [17] |

Signaling Pathways and Experimental Workflows

The neuroprotective effects of the propargylamine moiety are mediated by complex signaling cascades. The following diagrams, rendered in DOT language, illustrate these pathways.

Caption: Ladostigil's modulation of APP processing via PKC/MAPK signaling.

Caption: Pro-survival signaling via PI3K/Akt and Bcl-2 family regulation.

Caption: General workflow for in vitro neuroprotection experiments.

Experimental Protocols

The findings described in this guide are based on established experimental methodologies.

-

Cell Culture and Treatment: Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, are commonly used.[3][20] Cells are cultured under standard conditions. For experiments, cells are often pre-incubated with Ladostigil at various concentrations (e.g., 1 µM to 10 µM) for a specified period (e.g., 2 hours) before being exposed to a neurotoxic or oxidative insult.[15][20]

-

Induction of Cellular Stress:

-

Cell Viability Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to measure cell viability and metabolic activity 24 hours after stress induction.[20]

-

Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFDA).

-

Analysis of Gene and Protein Expression:

-

RNA Analysis: RNA-sequencing (RNA-seq) or quantitative real-time PCR (RT-qPCR) are used to measure the mRNA expression levels of target genes, such as antioxidant enzymes (Catalase, NQO1, SODs), Bcl-2 family members, and neurotrophic factors.[15][20]

-

Protein Analysis: Western blotting is used to determine the protein levels of holo-APP, phosphorylated PKC, and members of the Bcl-2 family (Bcl-2, Bad, Bax).[3]

-

-

Enzyme Activity Assays:

-

Animal Studies:

-

Model: Aged Wistar rats (e.g., 16-22 months old) are used to study age-related neurodegeneration.[17][20]

-

Treatment: Ladostigil is administered chronically via oral gavage (e.g., 1 mg/kg/day for 6 months).[17]

-

Behavioral Testing: Spatial memory is assessed using tasks like the Morris water maze.[17]

-

Immunohistochemistry: Brain sections (e.g., hippocampus, cortex) are stained for markers of glial activation (e.g., GFAP for astrocytes, Iba1 for microglia) to assess neuroinflammation.[17]

-

Conclusion

The propargylamine moiety is a cornerstone of Ladostigil's neuroprotective profile. Its therapeutic actions extend far beyond the inhibition of monoamine oxidase. Through the modulation of fundamental cellular processes—including the activation of pro-survival kinases like PKC, Akt, and MAPK, the regulation of Bcl-2 family proteins to prevent apoptosis, the promotion of neuroprotective APP processing, and the enhancement of endogenous antioxidant and neurotrophic systems—the propargylamine group provides a multi-pronged defense against the neurodegenerative cascade. This intrinsic activity underscores the rationale for designing multi-target drugs where a single moiety can confer several independent, yet synergistic, therapeutic benefits. For drug development professionals, the case of Ladostigil highlights the potential of the propargylamine scaffold as a privileged structure for creating novel neuroprotective agents.

References

- 1. The neuroprotective mechanism of action of the multimodal drug ladostigil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. article.imrpress.com [article.imrpress.com]

- 6. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ladostigil: the cholinesterase-monoamine oxidase inhibitor TV3326 [rasagiline.com]

- 8. Rasagiline ( Agilect ) and ladostigil / TV3326 : molecular mechanisms [rasagiline.com]

- 9. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Multi Target Neuroprotective and Neurorestorative Anti-Parkinson and Anti-Alzheimer Drugs Ladostigil and M30 Derived from Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Induction of neurotrophic factors GDNF and BDNF associated with the mechanism of neurorescue action of rasagiline and ladostigil: new insights and implications for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brain-Derived Neurotrophic Factor Signaling in the Pathophysiology of Alzheimer's Disease: Beneficial Effects of Flavonoids for Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Targeting BDNF signaling by natural products: Novel synaptic repair therapeutics for neurodegeneration and behavior disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The neuroprotective effect of ladostigil against hydrogen peroxide-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Ladostigil prevents age-related glial activation and spatial memory deficits in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Ladostigil Reduces the Adenoside Triphosphate/Lipopolysaccharide-Induced Secretion of Pro-Inflammatory Cytokines from Microglia and Modulate-Immune Regulators, TNFAIP3, and EGR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ladostigil Attenuates Induced Oxidative Stress in Human Neuroblast-like SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Neuroprotective Mechanisms of Ladostigil Hydrochloride: An In-depth Exploration of its Anti-Apoptotic Pathways

For Immediate Release

Haifa, Israel – November 11, 2025 – This technical guide provides a comprehensive analysis of the anti-apoptotic signaling pathways activated by Ladostigil hydrochloride, a multimodal drug with potential applications in the treatment of neurodegenerative diseases. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms underlying Ladostigil's neuroprotective effects.

Ladostigil, a novel compound that combines cholinesterase and brain-selective monoamine oxidase inhibitory activities, has demonstrated potent anti-apoptotic and neuroprotective properties in a variety of preclinical models.[1][2][3] Its mechanism of action is multifaceted, involving the modulation of key signaling cascades that regulate cell survival and death. This guide will delve into the core pathways influenced by Ladostigil, presenting quantitative data from key experiments, detailed methodologies, and visual representations of the intricate signaling networks.

Modulation of the Intrinsic Apoptotic Pathway: The Bcl-2 Family

A crucial aspect of Ladostigil's anti-apoptotic activity lies in its ability to regulate the Bcl-2 family of proteins, which are central orchestrators of the intrinsic or mitochondrial pathway of apoptosis. Ladostigil has been shown to shift the balance towards cell survival by increasing the expression of the anti-apoptotic protein Bcl-2, while concurrently decreasing the expression of the pro-apoptotic proteins Bax and Bad.[4][5]

Quantitative Effects on Bcl-2 Family Proteins

The following table summarizes the dose-dependent effects of Ladostigil on the protein and mRNA levels of key Bcl-2 family members in human neuroblastoma SK-N-SH cells, as determined by Western blot and quantitative real-time PCR (qRT-PCR) analysis.

| Protein/Gene | Ladostigil Concentration (µM) | Fold Change vs. Control (Protein) | Fold Change vs. Control (mRNA) | Reference |

| Bcl-2 | 1 | Markedly Increased | Significantly Increased | [4][5] |

| 10 | Markedly Increased | Significantly Increased | [4][5] | |

| Bax | 1 | Reduced | Markedly Reduced | [4][5] |

| 10 | Reduced | Markedly Reduced | [4][5] | |

| Bad | 1 | Almost Completely Abolished | Markedly Reduced | [4][5] |

| 10 | Almost Completely Abolished | Markedly Reduced | [4][5] |

Inhibition of Caspase-3 Activation

The regulation of Bcl-2 family proteins by Ladostigil culminates in the inhibition of the executioner caspase, caspase-3. Ladostigil dose-dependently inhibits the cleavage and activation of caspase-3, a key event in the apoptotic cascade.

| Parameter | Ladostigil Concentration (µM) | Effect | Reference |

| Caspase-3 Activation | 1 - 10 | Dose-dependent decrease | [4] |

| IC50 for Caspase-3 Activation | 1.05 | - | [4] |

Activation of Pro-Survival Signaling Cascades

Ladostigil's neuroprotective effects are further mediated by its ability to activate critical pro-survival signaling pathways, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.[1][2][3] While specific quantitative fold-changes in protein phosphorylation are not extensively detailed in the currently available literature, studies consistently report the activation of these pathways as a key mechanism of Ladostigil's action.

The PI3K/Akt/GSK-3β Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival. Activation of this pathway leads to the phosphorylation and inactivation of Glycogen Synthase Kinase-3β (GSK-3β), a pro-apoptotic kinase. While direct quantitative data on the effect of Ladostigil on the phosphorylation status of Akt and GSK-3β is still emerging, the known neuroprotective effects of the drug strongly suggest its involvement in this critical survival pathway.

Experimental Methodologies

The following sections detail the typical experimental protocols used to elucidate the anti-apoptotic effects of Ladostigil.

Cell Culture

Human neuroblastoma cell lines, such as SH-SY5Y and SK-N-SH, are commonly used in vitro models to study the neuroprotective effects of Ladostigil. Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Plate cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis

Western blotting is employed to detect and quantify the expression levels of specific proteins, including members of the Bcl-2 family and phosphorylated signaling proteins.

-

Cell Lysis: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, p-Akt, Akt, p-ERK, ERK, p-GSK-3β, GSK-3β) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

Caspase-3 Activity Assay

Caspase-3 activity is measured using a colorimetric or fluorometric assay that detects the cleavage of a specific caspase-3 substrate.

-

Cell Lysis: Lyse treated and untreated cells to release intracellular contents.

-

Substrate Addition: Add a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AFC) to the cell lysates.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader. The activity is typically expressed as a fold change relative to the untreated control.

Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the mRNA expression levels of target genes.

-

RNA Extraction: Isolate total RNA from treated and untreated cells.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

PCR Amplification: Perform real-time PCR using gene-specific primers for the target genes (e.g., BCL2, BAX, BAD) and a reference gene (e.g., GAPDH, ACTB).

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes using the ΔΔCt method.

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key anti-apoptotic pathways activated by this compound.

Conclusion

This compound exerts its anti-apoptotic effects through a multi-pronged approach. It directly modulates the intrinsic apoptotic pathway by favorably altering the ratio of pro- and anti-apoptotic Bcl-2 family proteins and inhibiting caspase-3 activation. Furthermore, it stimulates pro-survival signaling cascades, including the PKC and MAPK/ERK pathways, and likely the PI3K/Akt pathway, to promote neuronal survival. This in-depth understanding of Ladostigil's molecular mechanisms provides a strong rationale for its continued investigation as a potential therapeutic agent for neurodegenerative disorders characterized by excessive apoptosis. Further research focusing on the quantitative effects on the PI3K/Akt/GSK-3β pathway will provide a more complete picture of its neuroprotective profile.

References

Foundational Research on Ladostigil Hydrochloride's Brain Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ladostigil hydrochloride, a multimodal neuroprotective agent, has been the subject of significant research for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides an in-depth overview of the foundational research into Ladostigil's primary molecular targets within the brain. It consolidates quantitative data on its inhibitory activity, details the experimental protocols used to elucidate its mechanisms, and visualizes the key signaling pathways it modulates. The core of Ladostigil's action lies in its dual inhibition of cholinesterases (Acetylcholinesterase and Butyrylcholinesterase) and monoamine oxidases (MAO-A and MAO-B), coupled with its ability to promote non-amyloidogenic processing of the amyloid precursor protein (APP) through the activation of Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Primary Molecular Targets of Ladostigil

Ladostigil was rationally designed to simultaneously address multiple pathological cascades implicated in Alzheimer's disease. Its primary targets are key enzymes involved in neurotransmitter degradation and, as discovered through further research, pathways related to amyloidogenesis.

Cholinesterase Inhibition

Ladostigil acts as an inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting these enzymes, Ladostigil increases the synaptic availability of acetylcholine, a neurotransmitter crucial for learning and memory, which is depleted in Alzheimer's disease. Ladostigil is reported to be a pseudo-reversible inhibitor of AChE.[3]

Monoamine Oxidase Inhibition

Ladostigil is also a potent inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B).[1][4] These enzymes are responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of MAO-A and MAO-B can help alleviate depressive symptoms often comorbid with dementia and may also provide neuroprotective effects.[4] Interestingly, some research suggests that Ladostigil itself is not a potent MAO inhibitor in vitro, but one of its major metabolites, R-HPAI (6-hydroxy-N-propargyl-1(R)-aminoindan mesylate), is responsible for the observed MAO inhibition in vivo.[5]

Quantitative Inhibitory Activity

The inhibitory potency of Ladostigil against its primary targets has been quantified using in vitro enzyme inhibition assays. The following table summarizes the available half-maximal inhibitory concentration (IC50) values. It is important to note that there can be variability in these values across different studies due to variations in experimental conditions.

| Target Enzyme | IC50 Value | Source |

| Acetylcholinesterase (AChE) | 31.8 µM | [6] |

| Butyrylcholinesterase (BuChE) | ~100-fold less potent than for AChE | [2] |

| Monoamine Oxidase A (MAO-A) | In vitro data inconsistent; significant in vivo inhibition | [5][7] |

| Monoamine Oxidase B (MAO-B) | 37.1 µM | [6] |

Note: The in vitro IC50 values for MAO inhibition by Ladostigil itself are debated, with evidence pointing to its metabolites being the active inhibitors in vivo.

Neuroprotective Signaling Pathways

Beyond direct enzyme inhibition, Ladostigil exerts significant neuroprotective effects by modulating intracellular signaling cascades that influence the processing of amyloid precursor protein (APP), a key molecule in the pathology of Alzheimer's disease.

Activation of PKC and MAPK Pathways

Ladostigil has been shown to activate Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][8][9] Activation of these pathways is crucial for cell survival and differentiation. In the context of Alzheimer's disease, their activation by Ladostigil has a significant downstream effect on APP processing.

Promotion of Non-Amyloidogenic APP Processing

The activation of PKC and MAPK signaling pathways by Ladostigil leads to the enhanced activity of α-secretase.[9][10] This enzyme cleaves APP within the amyloid-β (Aβ) domain, a process known as the non-amyloidogenic pathway.[11][12] This cleavage not only prevents the formation of the neurotoxic Aβ peptide but also generates a soluble neuroprotective fragment called sAPPα.[12] By promoting this pathway, Ladostigil helps to reduce the production of Aβ, a hallmark of Alzheimer's disease.[9]

Experimental Protocols

The following sections detail the general methodologies for the key experiments used to characterize the targets and mechanisms of Ladostigil.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity.

Principle: The assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by cholinesterase. The resulting product, 5-thio-2-nitrobenzoate, is a colored compound that can be quantified by measuring its absorbance at 412 nm.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0).

-

DTNB solution (10 mM in phosphate buffer).

-

Acetylthiocholine iodide (ATCI) solution (75 mM in water).

-

Enzyme solution (AChE or BuChE) of appropriate concentration.

-

Ladostigil solutions of varying concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer to each well.

-

Add 25 µL of the Ladostigil solution or vehicle control.

-

Add 25 µL of the enzyme solution and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Add 25 µL of the DTNB solution.

-

Initiate the reaction by adding 25 µL of the ATCI substrate solution.

-

Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of Ladostigil.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

-

Monoamine Oxidase Inhibition Assay

This assay measures the activity of MAO-A and MAO-B and the inhibitory effect of compounds like Ladostigil.

Principle: The assay often utilizes kynuramine as a substrate for both MAO-A and MAO-B. The deamination of kynuramine by MAO produces an aldehyde, which then undergoes intramolecular cyclization to form 4-hydroxyquinoline. The formation of this product can be monitored fluorometrically or by LC-MS/MS.

Protocol:

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 7.4).

-

Enzyme source (recombinant human MAO-A or MAO-B, or mitochondrial fractions from tissue).

-

Kynuramine substrate solution (in buffer).

-

Ladostigil solutions of varying concentrations.

-

(For fluorometric assay) A developer solution that reacts with a byproduct of the MAO reaction (e.g., H₂O₂) to produce a fluorescent signal.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution.

-

Add the Ladostigil solution or vehicle control and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the kynuramine substrate.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a strong base or acid).

-

Measure the product formation using a fluorometer (Ex/Em wavelengths specific to the assay) or by LC-MS/MS.

-

-

Data Analysis:

-

Quantify the amount of product formed in the presence of different concentrations of Ladostigil.

-

Calculate the percentage of inhibition compared to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

-

Western Blotting for APP, PKC, and Phospho-PKC

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in protein expression and phosphorylation status.

Protocol:

-

Sample Preparation:

-

Culture cells (e.g., SH-SY5Y neuroblastoma cells) and treat with Ladostigil or vehicle for the desired time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-APP, anti-PKC, or anti-phospho-PKC) overnight at 4°C.

-

Wash the membrane several times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Wash the membrane again thoroughly with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Detect the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., β-actin or GAPDH). For phospho-proteins, normalize to the total protein level.

-

Visualizations of Pathways and Workflows

Signaling Pathway of Ladostigil's Neuroprotective Effect

Caption: Ladostigil activates PKC and MAPK pathways, promoting non-amyloidogenic APP processing.

Experimental Workflow for Target Inhibition Analysis

Caption: Workflow for determining the IC50 of Ladostigil against its target enzymes.

Logical Relationship of Ladostigil's Dual Action

References

- 1. Ladostigil, a novel multifunctional drug for the treatment of dementia co-morbid with depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neurochemical and behavioral effects of the novel cholinesterase–monoamine oxidase inhibitor, ladostigil, in response to L-dopa and L-tryptophan, in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ladostigil: a novel multimodal neuroprotective drug with cholinesterase and brain-selective monoamine oxidase inhibitory activities for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 12. europeanreview.org [europeanreview.org]

Methodological & Application

Application Notes and Protocols for Ladostigil Hydrochloride in Rat Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental use of Ladostigil hydrochloride in preclinical rat models of Alzheimer's disease (AD). The protocols outlined below are based on established methodologies and published research, offering a guide for investigating the neuroprotective and cognitive-enhancing effects of this multimodal drug.

Quantitative Data Summary

The following table summarizes key quantitative data from preclinical studies of Ladostigil in rat models of AD.

| Parameter | Model | Dosage | Treatment Duration | Key Findings |

| Cholinesterase (ChE) Inhibition | Healthy Rats | 12-35 mg/kg (oral) | Acute | 25-40% inhibition in the brain.[1] |

| Healthy Rats | 52 mg/kg/day (oral) | 21 days | ~50% inhibition of striatal ChE activity.[2] | |

| Healthy Rats | 139 mg/kg (oral) | Acute | 50-60% ChE inhibition.[1] | |

| Monoamine Oxidase (MAO) Inhibition | Healthy Rats | 52 mg/kg/day (oral) | 21 days | >90% inhibition of hippocampal and striatal MAO-A and MAO-B activities.[2] |

| Cognitive Improvement | Scopolamine-induced amnesia | 12-35 mg/kg (oral) | Pre-treatment | Antagonized scopolamine-induced spatial memory impairments.[1] |

| Intracerebroventricular (ICV) Streptozotocin (STZ) | 1 mg/kg/day (oral) | 1 week before and after STZ | Prevented deficits in episodic and spatial memory.[3] | |

| Aged Rats (16 months old) | 1 mg/kg/day (oral, in drinking water) | 6 months | Prevented age-related decline in recognition and spatial memory.[4][5][6] | |

| Neuroinflammation | Aged Rats (16 months old) | 1 mg/kg/day (oral) | 6 months | Suppressed the age-induced increase in mRNA of TNFα, IL-6, and IL-1β.[4][6] |

| ICV STZ | 1 mg/kg/day (oral) | 1 week before and after STZ | Prevented gliosis (activation of astrocytes and microglia).[3] | |

| Oxidative Stress | ICV STZ | 1 mg/kg/day (oral) | 1 week before and after STZ | Prevented the increase in nitrotyrosine immunoreactivity.[3] |

Experimental Protocols

Animal Models

a) Intracerebroventricular (ICV) Streptozotocin (STZ) Model of Sporadic AD

This model mimics the insulin resistance and oxidative stress observed in sporadic AD.

-

Animals: Male Wistar or Sprague-Dawley rats (250-300g).

-

Surgery:

-

Anesthetize the rat with an appropriate anesthetic (e.g., ketamine/xylazine cocktail).

-

Place the animal in a stereotaxic frame.

-

Inject STZ bilaterally into the lateral ventricles. A commonly used dose is 2 mg/kg, dissolved in citrate buffer (pH 4.5), administered in a volume of 2 µl per ventricle.

-

-

Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery. Behavioral and biochemical testing is typically performed 2-3 weeks after STZ injection.

b) Scopolamine-Induced Amnesia Model

This model is used to assess the effects of compounds on cholinergic-mediated learning and memory.

-

Animals: Male Wistar or Sprague-Dawley rats (200-250g).

-

Procedure:

-

Administer this compound at the desired dose (e.g., 12-35 mg/kg, p.o.).

-

After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine hydrobromide (e.g., 0.7 mg/kg, i.p.).[7]

-

Conduct behavioral testing (e.g., Morris Water Maze, Novel Object Recognition) 30 minutes after scopolamine administration.

-

c) Aged Rat Model

This model is used to study age-related cognitive decline and neuroinflammation.

-

Animals: Aged male Wistar rats (e.g., 16 months old at the start of the study).

-

Procedure:

Behavioral Assays

a) Morris Water Maze (MWM)

This test assesses spatial learning and memory.

-

Apparatus: A circular pool (e.g., 1.5-2 m in diameter) filled with water made opaque with non-toxic paint. A hidden platform is submerged 1-2 cm below the water surface.

-

Procedure:

-

Acquisition Phase (4-5 days): Four trials per day. For each trial, the rat is placed in the pool at one of four starting positions and allowed to swim until it finds the hidden platform. If the rat does not find the platform within a set time (e.g., 60-90 seconds), it is guided to it.

-

Probe Trial (Day after acquisition): The platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is recorded.

-

b) Novel Object Recognition (NOR) Test

This test assesses recognition memory.

-

Apparatus: An open-field box.

-

Procedure:

-

Habituation: Allow the rat to explore the empty box for a set period (e.g., 5-10 minutes) for 2-3 days.

-

Familiarization/Training Phase: Place the rat in the box with two identical objects and allow it to explore for a set time (e.g., 5 minutes).

-

Test Phase (after a retention interval, e.g., 1-24 hours): Replace one of the familiar objects with a novel object. Place the rat back in the box and record the time spent exploring each object for a set period (e.g., 5 minutes). A preference for the novel object indicates intact recognition memory.

-

Biochemical and Molecular Assays

a) Cholinesterase (ChE) and Monoamine Oxidase (MAO) Activity Assays

-

Sample Preparation: Homogenize brain tissue (e.g., hippocampus, striatum, cortex) in appropriate buffers.

-

ChE Activity: Measured using the Ellman method, which detects the product of acetylcholine hydrolysis.

-

MAO Activity: Measured using a substrate that produces a detectable product upon oxidation by MAO.

b) Immunohistochemistry (IHC) for Glial Activation

-

Markers:

-

Iba1: for microglia.

-

GFAP: for astrocytes.

-

-

Procedure:

-

Perfuse rats and fix the brains in 4% paraformaldehyde.

-

Prepare brain sections (e.g., 30-40 µm thick).

-

Incubate sections with primary antibodies against Iba1 or GFAP.

-

Incubate with appropriate fluorescently-labeled secondary antibodies.

-

Visualize and quantify the staining using a fluorescence microscope.

-

c) Western Blotting for Signaling Pathway Proteins

-

Target Proteins:

-

PKC, MAPK: for cell signaling pathways.

-

Bcl-2 family proteins (e.g., Bcl-2, Bax): for apoptosis regulation.

-

-

Procedure:

-

Extract total protein from brain tissue homogenates.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Incubate the membrane with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

Visualizations

Signaling Pathways of Ladostigil

Caption: Signaling pathways modulated by Ladostigil leading to neuroprotection.

Experimental Workflow for ICV-STZ Rat Model

Caption: Experimental workflow for the ICV-STZ rat model of AD.

Logical Relationship of Ladostigil's Multimodal Action

Caption: Logical relationship of Ladostigil's multimodal actions.

References

- 1. researchgate.net [researchgate.net]

- 2. scantox.com [scantox.com]

- 3. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats. | Sigma-Aldrich [sigmaaldrich.com]

- 4. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [bio-protocol.org]

- 5. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats [en.bio-protocol.org]

- 6. noldus.com [noldus.com]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

Application Notes and Protocols for In Vitro Efficacy Assessment of Ladostigil Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ladostigil hydrochloride is a multimodal drug candidate investigated for neurodegenerative diseases, particularly Alzheimer's disease. Its mechanism of action involves the dual inhibition of cholinesterases (acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and brain-selective monoamine oxidases (MAO-A and MAO-B).[1][2][3][4][5] Furthermore, Ladostigil exhibits significant neuroprotective properties, including anti-apoptotic and antioxidant activities.[1][3][6][7] These neuroprotective effects are mediated through the modulation of signaling pathways such as protein kinase C (PKC) and mitogen-activated protein kinase (MAPK), as well as the regulation of amyloid precursor protein (APP) processing.[1][2][3][8]